molecular formula C17H20N4O4 B2682325 N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide CAS No. 306986-79-8

N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Cat. No.: B2682325
CAS No.: 306986-79-8
M. Wt: 344.371
InChI Key: LPIVMBNTXUHTHX-GIJQJNRQSA-N
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Description

N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is an organic compound with potential applications across various scientific fields, including chemistry, biology, medicine, and industry. The compound is notable for its complex molecular structure and the presence of multiple functional groups, making it a versatile candidate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a series of steps involving the condensation of 3,4,5-trimethoxybenzaldehyde with cyclopenta[c]pyrazole-3-carbohydrazide. The reaction typically requires the presence of an acid catalyst and is conducted under reflux conditions to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, can vary depending on the specific synthetic route employed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes several types of chemical reactions, including:

  • Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: It can be reduced to form various alcohols and amines.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as lithium aluminium hydride), and various nucleophiles and electrophiles for substitution reactions. The choice of solvent and reaction temperature are critical factors that influence the outcome of these reactions.

Major Products Formed: Major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has a broad range of applications in scientific research, including:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

  • Biology: : It is used in the study of enzyme interactions and inhibition, particularly in the field of medicinal chemistry.

  • Industry: : Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical and physiological responses. Detailed studies are often conducted to elucidate the pathways involved and to identify the molecular targets.

Comparison with Similar Compounds

  • 3,5-Dimethylpyrazole

  • 3-Methyl-1-phenyl-2-pyrazolin-5-one

  • 4,5-Dihydro-1H-pyrazole

By understanding the intricate details of N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide, researchers can unlock new pathways and applications for this versatile compound.

Properties

IUPAC Name

N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-23-13-7-10(8-14(24-2)16(13)25-3)9-18-21-17(22)15-11-5-4-6-12(11)19-20-15/h7-9H,4-6H2,1-3H3,(H,19,20)(H,21,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIVMBNTXUHTHX-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=NNC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=NNC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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